Product packaging for 6-Bromo-5-fluoropicolinonitrile(Cat. No.:CAS No. 1416713-45-5)

6-Bromo-5-fluoropicolinonitrile

Cat. No.: B1378380
CAS No.: 1416713-45-5
M. Wt: 201 g/mol
InChI Key: QWTMUISIEIYTKS-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoropicolinonitrile ( 1416713-45-5) is a halogenated picolinonitrile derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a pyridine ring core functionalized with bromo, fluoro, and nitrile groups, making it a versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions . As a key synthon in pharmaceutical development, this compound is related to picolinic acid derivatives used in the synthesis of active pharmaceutical ingredients such as Pimavanserin, a medication for Parkinson's disease psychosis, and various GSK-3 inhibitors with potential applications in treating Alzheimer's disease, bipolar disorder, and diabetes . The reactive handles present on the molecule allow researchers to efficiently introduce the 5-fluoro-6-bromopyridine scaffold into target structures, particularly in the development of kinase inhibitors and other biologically active compounds . Safety Information: This product is classified with the signal word "Danger" and hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Researchers should handle with appropriate precautions and refer to the Safety Data Sheet for detailed handling instructions. Intended Use: This product is sold exclusively for laboratory research and analytical testing. It is strictly for Research Use Only and is not approved for human or animal use, diagnostics, or any commercial application. Buyers assume all responsibility for patent verification and regulatory compliance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrFN2 B1378380 6-Bromo-5-fluoropicolinonitrile CAS No. 1416713-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTMUISIEIYTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of 6 Bromo 5 Fluoropicolinonitrile in Synthetic Chemistry

Role as a Key Building Block for Complex Molecular Architectures

The inherent reactivity of 6-bromo-5-fluoropicolinonitrile makes it an important starting material for creating intricate molecular designs. nih.govnih.gov The nitrile group can participate in cyclization reactions or be hydrolyzed to a carboxylic acid, while the bromo and fluoro substituents serve as handles for cross-coupling and nucleophilic substitution reactions, respectively. This multi-functionality allows for the regioselective introduction of various substituents, paving the way for the synthesis of diverse and complex molecules. bldpharm.com

A primary application of this compound is in the synthesis of fused heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds.

This compound is a precursor for the synthesis of isothiazolo[4,5-b]pyridine derivatives. Research has demonstrated a straightforward and high-yield two-step process to create key dihalogenated isothiazolo[4,5-b]pyridine intermediates. bldpharm.commdpi.com These intermediates are valuable because they allow for regioselective functionalization of the heterocyclic core through various synthetic transformations, such as nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. bldpharm.com This approach facilitates the generation of compound libraries with significant structural diversity for use in drug discovery screening programs. bldpharm.com

One documented example involves a nucleophilic aromatic substitution reaction on a 3,6-dibromoisothiazolo[4,5-b]pyridine intermediate, itself derived from a halogenated picolinonitrile precursor. This reaction regioselectively introduces different nucleophiles at the 3-position of the scaffold. bldpharm.com

ReactantReagentProductYieldReference
3,6-dibromoisothiazolo[4,5-b]pyridineMorpholine4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine92% bldpharm.com

The furo[3,2-b]pyridine (B1253681) core is another important heterocyclic system found in molecules with a wide range of biological activities. While direct synthesis from this compound is not extensively documented in readily available literature, the compound's structure makes it a plausible starting point for such syntheses. The reactive nitrile and halogen sites could be utilized in cyclization strategies, such as a Sonogashira coupling followed by heteroannulation, to construct the fused furan (B31954) ring. mdpi.com Furo[2,3-b]pyridines, isomeric to the [3,2-b] system, have been synthesized via palladium-catalyzed one-pot reactions, demonstrating the viability of such approaches for this class of compounds. mdpi.com

The heterocyclic scaffolds derived from this compound are of significant interest in medicinal chemistry. For instance, the isothiazolo[4,5-b]pyridine scaffold has been explored for the development of inhibitors for cyclin G-associated kinase (GAK), a target implicated in viral infections like Hepatitis C. bldpharm.commdpi.comnih.gov Although the specific derivatives synthesized in one study did not show GAK activity, the synthetic route established the value of these building blocks for accessing this chemical space. mdpi.com

Furthermore, related isothiazolopyridine structures have been investigated for potential analgesic and antimycobacterial properties. The broader class of furopyridine derivatives has been associated with even more diverse biological activities, including antiproliferative effects against cancer cell lines, antitumor activity, and action as inverse agonists of the cannabinoid receptor (CB1R). The ability of this compound to serve as a precursor to these varied and biologically important scaffolds underscores its value in programs aimed at the discovery of new therapeutic agents.

Halogenated pyridine (B92270) derivatives are a cornerstone of modern agrochemical research. Structures containing a trifluoromethylpyridine moiety, which shares characteristics with fluorinated picolinonitriles, are found in over 20 commercial agrochemicals with herbicidal and insecticidal properties. The incorporation of halogen atoms and nitrogen-containing heterocyclic rings into a molecule is a known strategy for enhancing biological activity. For example, the introduction of halopyrazole groups into the natural product matrine (B1676216) has been shown to significantly boost its insecticidal and fungicidal efficacy.

Given these precedents, this compound represents a valuable intermediate for the synthesis of new agrochemicals. Its reactive sites allow for the construction of novel pyridine-based compounds whose biological activities can be fine-tuned through subsequent chemical modifications, aiming to develop next-generation crop protection agents.

Synthesis of Heterocyclic Scaffolds and Fused Ring Systems

Strategic Implementation in Multi-Step Organic Syntheses

The utility of this compound is most evident in its strategic use within multi-step synthetic sequences. The differential reactivity of its functional groups allows for a controlled, stepwise approach to building complex molecules.

A prime example is the synthesis of substituted isothiazolo[4,5-b]pyridines. bldpharm.com The synthesis begins with the cyclization reaction involving the nitrile group to form the core heterocyclic system. This transformation leaves the halogen atoms on the pyridine ring untouched. In the subsequent step, these halogens act as handles for regioselective functionalization. The bromine atom at the 3-position of the newly formed isothiazolo[4,5-b]pyridine ring can be selectively displaced by various nucleophiles without affecting the bromine atom at the 6-position. This regioselectivity is crucial as it allows for the precise installation of desired substituents at specific points on the molecular scaffold, a fundamental requirement for structure-activity relationship (SAR) studies in drug and agrochemical discovery. bldpharm.commdpi.com This strategic, sequential manipulation of the molecule's reactive sites highlights its role as a sophisticated building block for advanced organic synthesis.

Sequential and Convergent Synthesis Approaches

The distinct reactivity of the substituents on the this compound core allows for its effective use in both sequential and convergent synthetic routes, enabling the efficient assembly of complex target molecules. The bromine and fluorine atoms serve as orthogonal handles for various cross-coupling and nucleophilic substitution reactions.

In sequential synthesis , the differing reactivity of the carbon-bromine and carbon-fluorine bonds can be exploited to introduce different molecular fragments in a stepwise manner. The carbon-bromine bond is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This allows for the initial introduction of a diverse array of aryl, heteroaryl, amino, or alkynyl groups at the 6-position of the pyridine ring. Following this initial transformation, the fluorine atom at the 5-position can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, including alcohols, thiols, and amines, to introduce further complexity. This stepwise approach provides precise control over the final molecular structure.

The utility of this building block is exemplified in the synthesis of kinase inhibitors and other biologically active compounds, where the pyridine core is a common motif. The ability to rapidly generate analogues by varying the substituents at the 5- and 6-positions is invaluable for structure-activity relationship (SAR) studies.

Reaction TypePositionReagents/ConditionsResulting Functionalization
Suzuki-Miyaura Coupling6Aryl/heteroaryl boronic acids, Pd catalyst, baseC-C bond formation (biaryls)
Buchwald-Hartwig Amination6Amines, Pd catalyst, baseC-N bond formation (arylamines)
Sonogashira Coupling6Terminal alkynes, Pd/Cu catalyst, baseC-C bond formation (alkynes)
Nucleophilic Aromatic Substitution5Alcohols, thiols, amines, baseC-O, C-S, C-N bond formation

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex, often biologically active, molecule in the final steps of its synthesis. This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the fine-tuning of pharmacological properties. This compound and its derivatives are well-suited for LSF due to the predictable reactivity of their halogen substituents.

The introduction of the this compound moiety into a complex molecular scaffold can be achieved through various synthetic methods. Once incorporated, the bromine and fluorine atoms act as versatile handles for diversification. The bromine atom, in particular, is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This enables the introduction of a multitude of substituents, including alkyl, aryl, and heteroaryl groups, at a late stage of the synthesis.

For example, a complex molecule containing the this compound unit can be subjected to Suzuki-Miyaura coupling with a diverse panel of boronic acids to explore the impact of different aromatic substituents on biological activity. Similarly, Buchwald-Hartwig amination can be employed to introduce a variety of amines, allowing for the modulation of properties such as solubility and target binding affinity.

The fluorine atom at the 5-position also provides opportunities for LSF. While less reactive than the bromine in cross-coupling reactions, it can undergo nucleophilic aromatic substitution under specific conditions, allowing for the late-stage introduction of oxygen, nitrogen, and sulfur-based functional groups.

Spectroscopic and Computational Studies on 6 Bromo 5 Fluoropicolinonitrile and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic and chromatographic techniques is essential for the comprehensive analysis of 6-bromo-5-fluoropicolinonitrile. These methods provide definitive evidence for the molecular structure, confirm its elemental composition and mass, and ensure the purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Through ¹H, ¹³C, and ¹⁹F NMR, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons are diagnostic. The proton at position 3 (H3) and the proton at position 4 (H4) will appear as doublets due to coupling with each other and additional coupling to the adjacent fluorine atom. The fluorine-proton coupling (J-HF) is a key feature for confirming the regiochemistry.

¹³C NMR: The ¹³C NMR spectrum provides information on all six carbon atoms in the molecule. The carbon atom attached to the nitrile group (C2) is expected to appear in the 115-120 ppm range. The carbons bonded to bromine (C6) and fluorine (C5) will show characteristic shifts influenced by the electronegativity and heavy atom effect of the halogens. Carbon-fluorine couplings (J-CF) are particularly informative, with the magnitude of the coupling constant helping to assign the carbons adjacent to the fluorine atom.

¹⁹F NMR: The ¹⁹F NMR spectrum will display a single resonance for the fluorine atom at position 5. The coupling of this fluorine to the adjacent protons (H4) provides further confirmation of the substitution pattern on the pyridine ring.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityKey Couplings
H3 ~8.0-8.4Doublet of doublets (dd)³J-HH, ⁴J-HF
H4 ~7.6-8.0Doublet of doublets (dd)³J-HH, ³J-HF
C2 (CN) ~117Singlet-
C3 ~140-145Doublet²J-CF
C4 ~125-130Doublet³J-CF
C5 ~155-160Doublet¹J-CF
C6 ~120-125Singlet-
CN ~115-120Singlet-
¹⁹F VariesMultiplet³J-FH, ⁴J-FH

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass. youtube.com The technique provides an experimental mass that can be compared against a calculated theoretical mass, thereby validating the molecular formula. researchgate.netmissouri.edu

For this compound, the molecular formula is C₆H₂BrFN₂. The presence of bromine is particularly notable, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da, which is a clear signature for a monobrominated compound.

Table 2: HRMS Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass (Da)
C₆H₂⁷⁹BrFN₂[M]⁺200.9413
C₆H₂⁸¹BrFN₂[M]⁺202.9392

Calculations are based on the most abundant isotopes: ¹²C=12.000000, ¹H=1.007825, ¹⁴N=14.003074, ¹⁹F=18.998403, ⁷⁹Br=78.918337, ⁸¹Br=80.916291.

Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the connectivity and regiochemistry of this compound, along with detailed information on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, studies on related halopyridine derivatives suggest key features that would be expected in its crystal packing. mdpi.comphyschemres.org Intermolecular interactions are likely to play a significant role in defining the supramolecular architecture. ju.edu.jorsc.org These could include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the nitrogen atom of the nitrile or pyridine ring of an adjacent molecule. ju.edu.jo

π-π Stacking: The electron-deficient pyridine rings could stack on top of each other, a common packing motif in aromatic compounds.

C-H···N/F Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the electronegative nitrogen or fluorine atoms could further stabilize the crystal lattice.

Analysis of the crystal structure provides invaluable insight into the solid-state properties of the material and the nature of non-covalent interactions. nih.gov

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing the purity of the compound and for preparative purification. ajrcps.com A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a typical approach. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, as the pyridine ring possesses a strong chromophore.

Gas Chromatography (GC): GC is well-suited for assessing the volatility and purity of the compound, especially for detecting volatile impurities. missouri.edunmrdb.org The sample is vaporized and passed through a column with a stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with GC-MS providing both separation and structural information.

Table 3: Chromatographic Methods for this compound

TechniqueTypical Stationary PhaseTypical Mobile PhasePurpose
HPLC C18 (Reversed-Phase)Acetonitrile/Water or Methanol/WaterPurity analysis, preparative separation
GC Polysiloxane-based (e.g., DB-5)Inert Gas (e.g., He, N₂)Purity analysis, detection of volatile impurities

Computational Chemistry and Theoretical Modeling

Computational methods provide a powerful complement to experimental studies, offering deep insights into the electronic structure and predicting the reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a variety of molecular properties. physchemres.orgajrcps.com

Electronic Properties: DFT allows for the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Reactivity Predictions: A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the nitrogen atoms. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Furthermore, conceptual DFT provides reactivity indices, such as Fukui functions, which can quantitatively predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. irjweb.comresearchgate.net For this compound, these calculations can predict the relative likelihood of substitution at the various positions on the pyridine ring.

Table 4: Key Parameters from DFT Calculations

ParameterInformation ProvidedRelevance to this compound
HOMO Energy Energy of the highest occupied molecular orbitalIndicates electron-donating ability
LUMO Energy Energy of the lowest unoccupied molecular orbitalIndicates electron-accepting ability
HOMO-LUMO Gap Energy difference between HOMO and LUMOPredicts chemical reactivity and stability
MEP Map 3D map of electrostatic potentialVisualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites
Fukui Functions Local reactivity descriptorsQuantifies the reactivity of specific atomic sites towards different types of attack

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a computational microscope to observe the motion of atoms and molecules over time. This powerful technique can elucidate the conformational landscape of a molecule and its interactions with its environment. For a molecule like this compound, MD simulations can provide critical insights into its structural flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

The process begins with the development of a force field, which is a set of parameters that define the potential energy of the system. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. For fluorinated organic compounds, specialized force fields like GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations) are often employed and sometimes require further parameterization to accurately model the specific interactions of the fluorine and bromine atoms. nih.govresearchgate.netmdpi.com

Once a force field is established, a simulation is initiated by defining a system, which could be a single molecule in a vacuum to study its intrinsic dynamics, or more commonly, the molecule solvated in a box of water or another solvent to mimic solution-phase behavior. The system is then allowed to evolve over time by numerically solving Newton's equations of motion for each atom.

MD simulations can reveal the preferred conformations of this compound by exploring the potential energy surface. For instance, rotation around the C-C bond connecting the cyano group to the pyridine ring can be analyzed to determine the rotational barrier and the most stable orientations. Furthermore, the simulations can shed light on intermolecular interactions, such as hydrogen bonding (if applicable in a protic solvent) and halogen bonding, where the bromine atom can act as an electrophilic region. The effect of fluorination on properties like lipophilicity (logP) can also be investigated through MD simulations by calculating the free energy of solvation in different solvents. nih.govresearchgate.net

Table 1: Illustrative Data from Molecular Dynamics Simulations on a Related Halogenated Pyridine Derivative

PropertyDescriptionIllustrative Value
Torsional Angle (C-C-C-N) Dihedral angle defining the orientation of a substituent.180° ± 15°
Solvation Free Energy (Water) The free energy change associated with solvating the molecule in water.-5.2 kcal/mol
Radial Distribution Function g(r) of Water around Bromine Describes the probability of finding a water molecule at a certain distance from the bromine atom.Peak at 3.5 Å

Note: The data in this table is illustrative and based on general findings for halogenated aromatic compounds, not specific to this compound.

Quantum Chemical Analyses of Reaction Transition States and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about electron distribution and energies.

A key application of quantum chemistry is the study of reaction mechanisms. For instance, the nucleophilic aromatic substitution of the bromine or fluorine atom in this compound can be modeled. Researchers can map out the entire reaction pathway, including the reactants, products, and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

The geometry of the transition state is optimized, and its energy is calculated. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. A higher activation energy implies a slower reaction. By comparing the activation energies for the substitution of bromine versus fluorine, one can predict which substitution is more likely to occur. The influence of the electron-withdrawing cyano and fluoro groups on the reactivity of the pyridine ring can also be quantified. emerginginvestigators.orgnih.gov

Furthermore, quantum chemical calculations can predict various spectroscopic properties. For example, vibrational frequencies from calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in spectral assignment. aalto.firesearchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's chemical reactivity and electronic properties. emerginginvestigators.org

Table 2: Illustrative Quantum Chemical Data for a Hypothetical Reaction of a Halogenated Picolinonitrile

ParameterDescriptionIllustrative Value
Activation Energy (Ea) for Bromine Substitution The energy barrier for the nucleophilic substitution of the bromine atom.25 kcal/mol
Activation Energy (Ea) for Fluorine Substitution The energy barrier for the nucleophilic substitution of the fluorine atom.35 kcal/mol
Reaction Enthalpy (ΔH) for Bromine Substitution The overall change in heat content for the bromine substitution reaction.-10 kcal/mol
Calculated Vibrational Frequency (C-Br stretch) The predicted frequency for the stretching vibration of the carbon-bromine bond.650 cm⁻¹

Note: The data in this table is illustrative and based on general principles of quantum chemical calculations for similar compounds, not specific to this compound.

Structure Activity and Structure Uptake Relationship Sar/sur Studies Within 6 Bromo 5 Fluoropicolinonitrile Based Frameworks

Design Principles for Modulating Molecular Interactions

The design of derivatives based on the 6-bromo-5-fluoropicolinonitrile core would be guided by established principles of medicinal chemistry to modulate interactions with a putative biological target. The inherent features of the core scaffold—a pyridine (B92270) ring, a nitrile group, a bromine atom, and a fluorine atom—each offer opportunities for modification.

Key design principles would include:

Isosteric and Bioisosteric Replacements: The bromine and fluorine atoms could be replaced with other halogens or functional groups of similar size and electronic properties to probe their roles in binding. For instance, replacing bromine with chlorine or a trifluoromethyl group could alter both steric and electronic characteristics.

Introduction of Functional Groups: The pyridine ring offers positions for the introduction of various functional groups (e.g., amino, hydroxyl, alkyl chains) to establish new hydrogen bonds, ionic interactions, or hydrophobic interactions with a target protein. The nitrile group itself could be hydrolyzed to a carboxylic acid or an amide to explore different binding modes.

Systematic Investigation of Substituent Effects on Chemical Behavior

A systematic investigation would involve the synthesis of a library of analogs where substituents at each variable position of the this compound scaffold are methodically altered. The goal is to build a clear picture of how each modification impacts the compound's chemical behavior and, consequently, its biological activity.

For example, a study might involve:

Modification at the 6-position: Replacing the bromo group with a variety of substituents, such as small alkyl groups, aryl groups, or hydrogen bond donors/acceptors, would reveal the steric and electronic requirements for activity at this position.

Modification at the 5-position: The effect of the fluoro group could be assessed by synthesizing analogs with hydrogen, chloro, or methoxy (B1213986) groups at this position to understand the role of electronegativity and size.

Derivatization of the Nitrile Group: The nitrile group is a key feature. Its conversion to other functional groups like amides, tetrazoles, or carboxylic acids would provide insight into its role in target binding or as a metabolic liability.

The findings from such a systematic investigation are typically compiled into data tables to correlate structural changes with activity. However, no such specific data for this compound is currently available in the public domain.

Table 1: Hypothetical Data Table for SAR Analysis of this compound Analogs

Compound IDR1 (at C-6)R2 (at C-5)R3 (at C-2)Biological Activity (e.g., IC50 in µM)
Parent BrFCN-
Analog 1ClFCN-
Analog 2IFCN-
Analog 3BrClCN-
Analog 4BrHCN-
Analog 5BrFCOOH-
Analog 6BrFCONH2-
Analog 7PhenylFCN-

This table is for illustrative purposes only, as no experimental data for these specific analogs is publicly available.

In Silico Modeling for Predictive Analytics in Molecular Design

Computational, or in silico, modeling is an indispensable tool in modern drug and pesticide discovery. It allows researchers to predict the properties of molecules before they are synthesized, saving time and resources. For the this compound framework, in silico modeling could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): If a set of analogs with known activities were available, QSAR models could be built to correlate physicochemical properties (like lipophilicity, electronic properties, and steric factors) with biological activity. These models would then be used to predict the activity of new, unsynthesized analogs.

Molecular Docking: If the biological target of this compound was known, molecular docking studies could be performed. This would involve computationally placing the molecule and its analogs into the binding site of the target protein to predict their binding affinity and orientation. This can provide a structural basis for the observed SAR and guide the design of more potent compounds.

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This is crucial for understanding the potential bioavailability and safety profile of a compound series.

Currently, the lack of published biological data for this compound and its derivatives precludes the development of meaningful in silico models.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of pyridine (B92270) derivatives like 6-Bromo-5-fluoropicolinonitrile, this involves the adoption of methods that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.govijarsct.co.inresearchgate.net Future research in this area is likely to focus on several key strategies:

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing substituents onto aromatic rings without the need for pre-functionalized starting materials. nih.govnih.gov Developing catalytic systems, potentially using earth-abundant metals, for the direct and selective introduction of the bromo, fluoro, and cyano groups onto a pyridine scaffold would represent a significant advancement in the sustainable synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. vcu.edu The synthesis of this compound and its derivatives could be adapted to flow processes, potentially leading to higher yields and reduced production costs. vcu.edu

Green Solvents and Reagents: The use of environmentally benign solvents, such as ionic liquids or deep eutectic solvents, and less toxic reagents is a cornerstone of green chemistry. ijarsct.co.in Research into replacing hazardous reagents and volatile organic solvents in the synthesis of this compound is an active area of investigation.

Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence can lead to highly selective and environmentally friendly processes. ijarsct.co.in While still a nascent field for complex halogenated pyridines, the development of engineered enzymes for the synthesis of this compound is a long-term goal.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Starting Materials Often require pre-functionalized, multi-step starting materials.Aims for use of simpler, readily available precursors. nih.gov
Catalysts May use stoichiometric, often toxic, reagents.Focuses on recyclable, non-toxic catalysts (e.g., biocatalysts, earth-abundant metals). rsc.orgrsc.org
Solvents Often relies on volatile and hazardous organic solvents.Employs water, supercritical fluids, or biodegradable solvents. ijarsct.co.in
Energy Input Typically involves high temperatures and long reaction times.Utilizes alternative energy sources like microwave or ultrasound to reduce energy consumption. ijarsct.co.innih.gov
Waste Generation Can produce significant amounts of hazardous waste.Designed to be atom-economical, minimizing byproducts. rsc.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties conferred by the combination of a bromine atom, a fluorine atom, and a nitrile group on the pyridine ring suggest that this compound may exhibit novel and unconventional reactivity. Future research will likely explore transformations beyond standard cross-coupling and nucleophilic substitution reactions.

Catalytic Dearomatization Reactions: The dearomatization of pyridines is a powerful strategy for the synthesis of saturated nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. mdpi.com Investigating the catalytic asymmetric dearomatization of this compound could provide access to novel, highly functionalized piperidine scaffolds. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations. Exploring the reactivity of this compound under photoredox conditions could unveil new reaction pathways, such as radical-mediated C-H functionalization or cross-coupling reactions.

Electrochemical Synthesis: Electrosynthesis offers a green and often highly selective alternative to traditional chemical methods. The electrochemical reduction or oxidation of this compound could lead to novel transformations and the synthesis of unique derivatives.

Mechanochemical Activation: The use of mechanical force to induce chemical reactions, known as mechanochemistry, can provide access to novel reactivity and avoid the use of bulk solvents. Studying the mechanochemical transformations of this compound could lead to the discovery of new solid-state reactions and synthetic methodologies.

Table 2: Potential Novel Transformations of this compound

Reaction TypePotential OutcomeSignificance
Catalytic Asymmetric Dearomatization Enantioenriched fluorinated and brominated piperidines. mdpi.comacs.orgAccess to novel chiral building blocks for drug discovery.
Photoredox-Mediated C-H Functionalization Direct introduction of new functional groups onto the pyridine ring.More efficient and atom-economical synthesis of complex derivatives.
Electrochemical Reduction/Oxidation Selective transformations of the nitrile, bromo, or fluoro groups.Green and controlled synthesis of novel compounds.
Mechanochemical Reactions Solvent-free synthesis of derivatives and co-crystals.Environmentally friendly and potentially novel solid-state chemistry.

Integration into Advanced Materials Science Research

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic and physical properties, making them attractive for applications in materials science. nih.govresearchgate.net this compound, with its unique combination of functional groups, has the potential to be a valuable building block for a variety of advanced materials.

Organic Electronics: Fluorinated organic molecules are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine and nitrile groups in this compound could be exploited to tune the electronic properties of organic semiconductors.

Fluorinated Polymers: The development of novel fluoropolymers with tailored properties is an ongoing area of research. nih.gov this compound could serve as a monomer or a cross-linking agent in the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The rigid structure and defined substitution pattern of this compound make it a potential building block for the synthesis of porous organic materials. These materials have applications in gas storage, separation, and catalysis.

Liquid Crystals: The introduction of fluorine can influence the mesomorphic properties of liquid crystalline materials. Derivatives of this compound could be investigated for their potential as components in novel liquid crystal displays.

Table 3: Potential Applications of this compound in Materials Science

Material TypePotential Role of this compoundDesired Properties
Organic Semiconductors Electron-transporting or hole-blocking layer component. ossila.comTunable energy levels, improved charge carrier mobility.
Fluoropolymers Monomer or additive. nih.govHigh thermal stability, chemical resistance, low refractive index.
Porous Organic Frameworks Building block for framework construction.High surface area, selective gas adsorption.
Liquid Crystals Core component or dopant.Specific mesophase behavior, fast switching times.

High-Throughput Synthesis and Screening Methodologies for New Applications

The discovery of new applications for this compound and its derivatives can be accelerated through the use of high-throughput synthesis and screening techniques. researchgate.netnih.gov These automated methods allow for the rapid generation and evaluation of large libraries of compounds.

Parallel Synthesis of Compound Libraries: Automated synthesis platforms can be used to rapidly generate a diverse library of derivatives from this compound. chemrxiv.orgnih.govchemrxiv.org By systematically varying the substituents at the bromine and other positions, a wide range of chemical space can be explored.

High-Throughput Screening (HTS): Once a compound library is synthesized, HTS can be employed to rapidly screen for desired biological or material properties. nih.govnih.gov For example, libraries of this compound derivatives could be screened for activity against a panel of biological targets or for specific optical or electronic properties. organic-chemistry.org

Machine Learning and AI-Driven Discovery: The large datasets generated from high-throughput synthesis and screening can be used to train machine learning models. nih.govrsc.org These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of future compound libraries and accelerating the discovery process.

Table 4: High-Throughput Workflow for the Discovery of New Applications

StepDescriptionKey Technologies
1. Library Design In silico design of a diverse library of this compound derivatives.Computational chemistry, cheminformatics.
2. Automated Synthesis Parallel synthesis of the designed compound library. chemrxiv.orgchemrxiv.orgRobotic liquid handlers, automated reactors. nih.gov
3. High-Throughput Screening Rapid screening of the library for desired properties (e.g., biological activity, fluorescence). nih.govnih.govorganic-chemistry.orgMicroplate readers, automated microscopy.
4. Data Analysis and Modeling Analysis of screening data and development of predictive models. rsc.orgStatistical software, machine learning algorithms.
5. Hit Validation and Optimization Resynthesis and further testing of promising "hit" compounds.Traditional laboratory synthesis and characterization.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

  • Methodological Answer : Screen for bioactivity (e.g., kinase inhibition via SPR assays) or use as a ligand in metal-organic frameworks (MOFs). Thermogravimetric analysis (TGA) and PXRD assess stability and crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.